

Comparative Guide: Identification of 2-Allyl-5-bromophenol via IR Spectroscopy

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Compound of Interest

Compound Name: 2-Allyl-5-bromophenol

Cat. No.: B8568045

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Executive Summary & Technical Context

2-Allyl-5-bromophenol is a critical intermediate in the synthesis of functionalized heterocycles and pharmaceutical scaffolds. Its structural specificity—defined by the para relationship between the bromine and the allyl group relative to the hydroxyl—is essential for downstream regioselectivity.

This guide provides a rigorous protocol for identifying **2-Allyl-5-bromophenol** using Infrared (IR) Spectroscopy. Unlike simple functional group analysis, this workflow focuses on the fingerprint region ($1500\text{--}500\text{ cm}^{-1}$) to distinguish the target compound from its common regioisomer, 2-allyl-4-bromophenol, and starting materials.

Why IR Fingerprinting?

While NMR (

H,

C) provides definitive structural elucidation, IR spectroscopy offers a rapid, cost-effective method for routine quality control and identity verification once a standard is established. The unique substitution pattern of the benzene ring (1,2,4-trisubstituted) creates a distinct vibrational signature that serves as a reliable "fingerprint."

Comparative Analysis: Target vs. Alternatives

The primary analytical challenge is distinguishing the target from its regioisomers and precursors. The table below outlines the critical spectral differences.

Table 1: Comparative Spectral Features (IR)

Feature	2-Allyl-5-bromophenol (Target)	2-Allyl-4-bromophenol (Isomer)	2-Allylphenol (Precursor)
Substitution Pattern	1,2,4-Trisubstituted	1,2,4-Trisubstituted	1,2-Disubstituted (Ortho)
Isolated Ar-H (OOP)	~860–890 cm^{-1} (H6, between OH/Br)	~870–900 cm^{-1} (H3, between OH/Allyl)	N/A
Adjacent Ar-H (OOP)	~800–860 cm^{-1} (H3, H4)	~800–860 cm^{-1} (H5, H6)	~750 cm^{-1} (Strong, 4 adj H)
Allyl C=C Stretch	~1640 cm^{-1}	~1640 cm^{-1}	~1640 cm^{-1}
Allyl =C-H Bend	910 & 990 cm^{-1} (Strong)	910 & 990 cm^{-1} (Strong)	910 & 990 cm^{-1} (Strong)
C-Br Stretch	500–700 cm^{-1} (Distinct band)	500–700 cm^{-1} (Distinct band)	Absent
Differentiation Key	H6 Environment: Isolated H is flanked by OH/Br.[1][2][3][4][5] [6][7][8][9]	H3 Environment: Isolated H is flanked by OH/Allyl.	750 cm^{-1} Peak: Strong ortho-subst. band.

“

Note: The "Allyl" and "Phenol" bands confirm the class of molecule, but the Ar-H Out-of-Plane (OOP) bands in the fingerprint region confirm the regiochemistry.

Detailed Spectral Analysis

A. Functional Group Region (4000–1500 cm⁻¹)

This region confirms the presence of the core functional groups.

- O-H Stretch (3200–3550 cm⁻¹): Broad band indicating hydrogen bonding.^[10] In 2-allylphenols, intramolecular H-bonding between the OH and the allyl -system can cause a slight red shift compared to free phenols.
- Aromatic C-H Stretch (3000–3100 cm⁻¹): Weak, sharp spikes just above 3000 cm⁻¹.^{[10][11]}
- Aliphatic C-H Stretch (2850–2980 cm⁻¹): Corresponds to the methylene () of the allyl group.
- Allyl C=C Stretch (~1635–1645 cm⁻¹): A sharp, medium-intensity band characteristic of the terminal alkene.

B. The Fingerprint Region (1500–500 cm⁻¹)

This is the diagnostic zone for **2-Allyl-5-bromophenol**.

- Aromatic Ring Breathing (1450–1600 cm⁻¹):
 - Multiple bands (typically 1600, 1580, 1500, 1450 cm⁻¹) arise from skeletal vibrations. The intensity pattern varies with substitution.
- Out-of-Plane (OOP) C-H Bending (900–700 cm⁻¹):
 - Allyl Group: Two strong bands at ~910 cm⁻¹ and ~990 cm⁻¹ are diagnostic for a terminal vinyl group (). These are often the strongest peaks in this region.^{[6][9][12]}
 - Aromatic Substitution (1,2,4-Pattern):
 - Isolated Hydrogen (H6): This proton is located between the hydroxyl and bromine groups. Look for a medium/weak band in the 860–890 cm⁻¹ range.

- Adjacent Hydrogens (H3, H4): These protons are ortho to each other. Look for a strong band in the 800–860 cm^{-1} range.
- C-Br Stretch (600–700 cm^{-1}):
 - A strong band in the lower frequency range (often 600–650 cm^{-1}) indicates the presence of the heavy bromine atom.

Experimental Protocol: Self-Validating Workflow

Materials & Equipment[7][16][17]

- Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
- Sampling Mode: Attenuated Total Reflectance (ATR) with Diamond/ZnSe crystal is preferred for neat liquids/oils.
- Reference Standard: Validated sample of **2-Allyl-5-bromophenol** (purity >98% by NMR/HPLC).

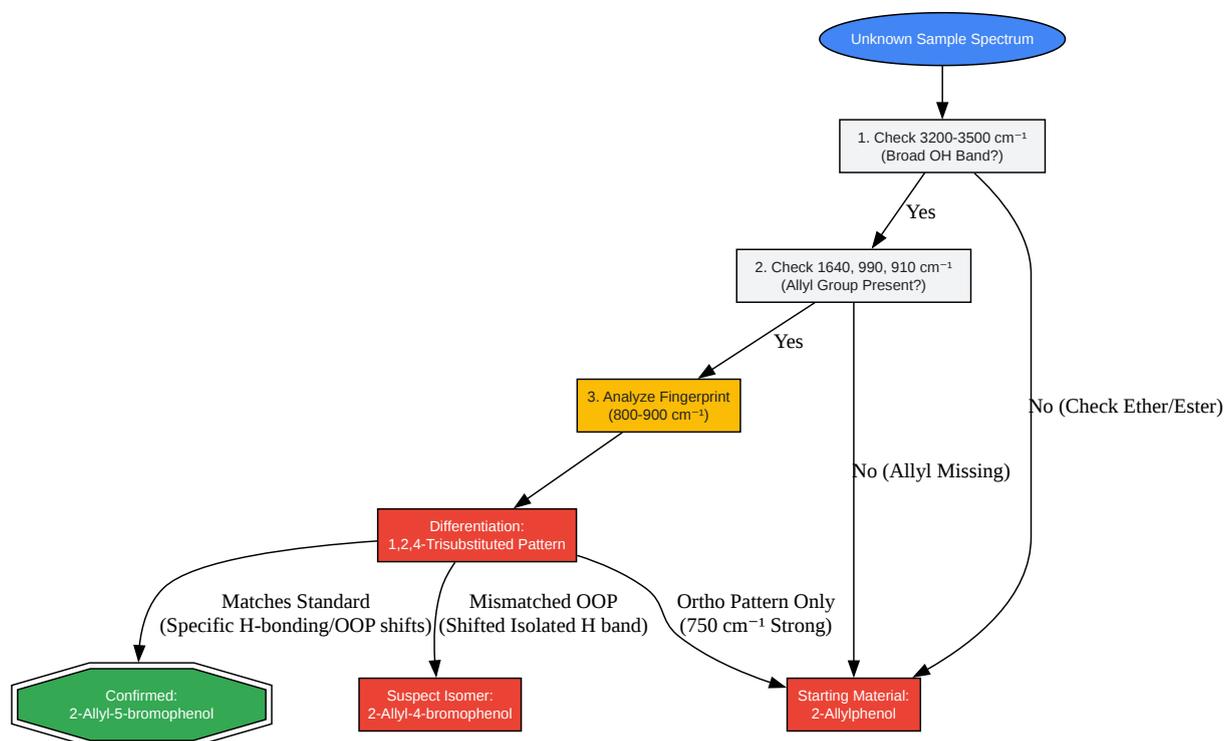
Step-by-Step Methodology

- Background Collection:
 - Clean the ATR crystal with isopropanol.
 - Collect a background spectrum (air) with the same parameters (e.g., 16 scans, 4 cm^{-1} resolution).
- Sample Application:
 - Apply 1 drop of the neat oil (**2-Allyl-5-bromophenol** is typically an oil or low-melting solid) to the crystal center.
 - Apply pressure using the anvil to ensure good contact (aim for 20–30% transmittance or <1.5 Absorbance units).
- Acquisition:

- Scan range: 4000–450 cm^{-1} .
- Accumulate 16–32 scans to improve Signal-to-Noise (S/N) ratio.
- Data Processing:
 - Apply baseline correction if necessary.
 - Perform "Peak Picking" with a threshold of 5% transmittance.
- Validation (The "Triad Check"):
 - Check 1 (Allyl): Are peaks present at ~1640, 990, and 910 cm^{-1} ? (If No → Not an allyl compound).
 - Check 2 (Phenol): Is there a broad OH band at 3300–3500 cm^{-1} ? (If No → Ether/Ester impurity).
 - Check 3 (Regio-isomer): Does the fingerprint match the reference standard, specifically the ratio and position of bands at 800–900 cm^{-1} ?

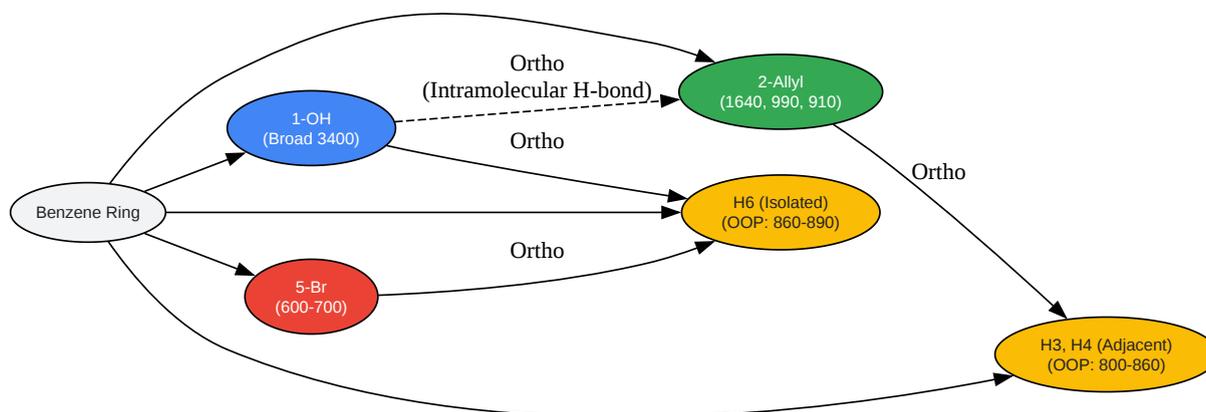
Decision Logic & Visualization

The following diagrams illustrate the identification logic and the structural basis for the spectral features.



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Caption: Logical workflow for confirming identity and ruling out common isomers using IR spectral features.



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Caption: Structural map linking chemical moieties to specific IR vibrational frequencies.

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